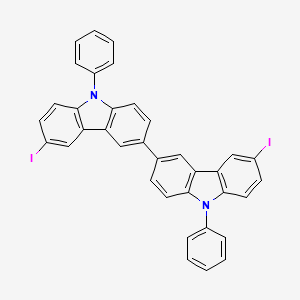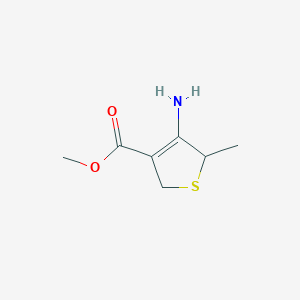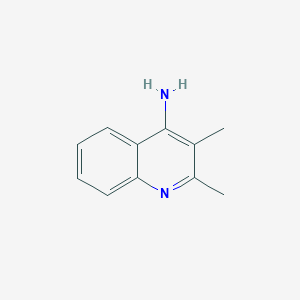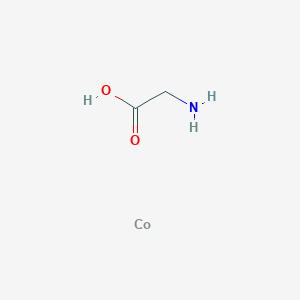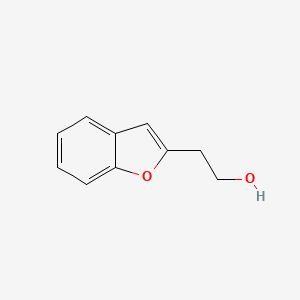
2-(BENZOFURAN-2-YL)ETHANOL
Overview
Description
2-(BENZOFURAN-2-YL)ETHANOL is an organic compound featuring a benzofuran ring attached to an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(BENZOFURAN-2-YL)ETHANOL typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and efficiency. For example, copper chloride can be used as a catalyst in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide solvent .
Chemical Reactions Analysis
Types of Reactions: 2-(BENZOFURAN-2-YL)ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: Asymmetric reduction of aromatic heterocyclic ketones can yield chiral secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various substituted benzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Biocatalysts like Lactobacillus kefiri P2 can be used for asymmetric reduction.
Substitution: Reagents such as sodium hydride (NaH) and copper acetylide are often employed.
Major Products:
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Chiral secondary alcohols like ®-1-(benzofuran-2-yl)ethanol.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
2-(BENZOFURAN-2-YL)ETHANOL has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its therapeutic potential in treating diseases like hepatitis C and cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The biological activity of 2-(BENZOFURAN-2-YL)ETHANOL is attributed to its ability to interact with various molecular targets and pathways. For instance, benzofuran derivatives can stimulate neurotransmitter release in the brain, affecting dopamine, norepinephrine, and serotonin levels . Additionally, they exhibit antimicrobial activity by targeting bacterial cell walls and inhibiting essential enzymes .
Comparison with Similar Compounds
- 1-(1-BENZOFURAN-2-YL)ETHANOL
- 2-(BENZOFURAN-2-YL)ACETIC ACID
- BENZOFURAN-2-CARBOXYLIC ACID
Comparison: 2-(BENZOFURAN-2-YL)ETHANOL is unique due to its ethanol moiety, which imparts distinct chemical and biological properties. Compared to 1-(1-BENZOFURAN-2-YL)ETHANOL, it has a different substitution pattern, leading to variations in reactivity and biological activity . Benzofuran-2-carboxylic acid derivatives, on the other hand, are more commonly used in oxidation reactions .
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSREKUOEGUHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



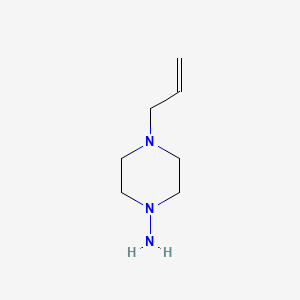
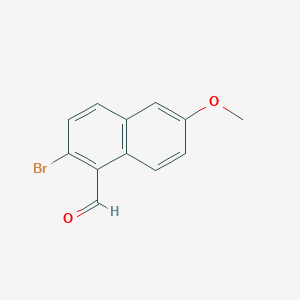
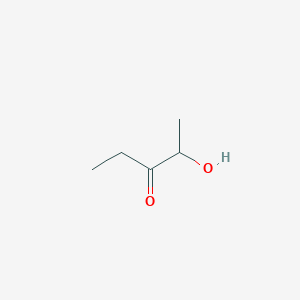
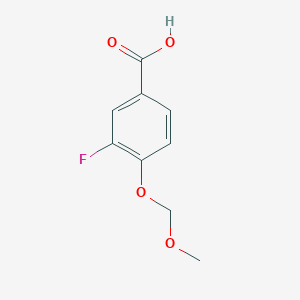
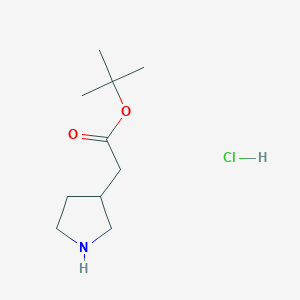
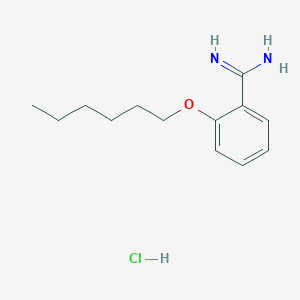
![(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide](/img/structure/B3272654.png)
![6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B3272663.png)
